molecular formula C19H24N4O2 B4635346 (4-Butoxyphenyl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone

(4-Butoxyphenyl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone

Cat. No.: B4635346
M. Wt: 340.4 g/mol
InChI Key: QNIQKWDYUQXONY-UHFFFAOYSA-N
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Description

(4-Butoxyphenyl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone is a complex organic compound that features a butoxyphenyl group and a pyrimidinylpiperazinyl group linked by a methanone bridge

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Butoxyphenyl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone typically involves the following steps:

    Formation of the Butoxyphenyl Intermediate: This can be achieved by reacting 4-bromobutoxybenzene with a suitable base such as potassium carbonate in the presence of a palladium catalyst.

    Formation of the Pyrimidinylpiperazinyl Intermediate: This involves the reaction of 4-chloropyrimidine with piperazine under reflux conditions.

    Coupling Reaction: The final step involves coupling the butoxyphenyl intermediate with the pyrimidinylpiperazinyl intermediate using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the butoxy group, forming corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the methanone bridge, potentially converting it to a methylene group.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like nitric acid for nitration or bromine for halogenation.

Major Products:

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Methylenated derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

(4-Butoxyphenyl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting neurological pathways.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Comparison with Similar Compounds

  • (4-Methoxyphenyl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone
  • (4-Ethoxyphenyl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone
  • (4-Propoxyphenyl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone

Comparison:

  • Uniqueness: The butoxy group in (4-Butoxyphenyl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone provides distinct steric and electronic properties compared to its methoxy, ethoxy, and propoxy analogs. This can influence the compound’s reactivity and interaction with molecular targets.
  • Applications: While similar compounds may share some applications, the specific properties of the butoxy derivative can make it more suitable for certain applications, such as in the development of materials with unique electronic properties.

Properties

IUPAC Name

(4-butoxyphenyl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c1-2-3-15-25-17-7-5-16(6-8-17)18(24)22-11-13-23(14-12-22)19-20-9-4-10-21-19/h4-10H,2-3,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNIQKWDYUQXONY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701328482
Record name (4-butoxyphenyl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701328482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

12.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47197668
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

634177-46-1
Record name (4-butoxyphenyl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701328482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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